1-Methyl-4-({3-[(4-methylphenyl)sulfanyl]propyl}sulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-({3-[(4-methylphenyl)sulfanyl]propyl}sulfanyl)benzene is an aromatic compound with the molecular formula C17H20S2 and a molecular weight of 288.47 . This compound is characterized by the presence of a benzene ring substituted with a methyl group and a propyl chain that is further substituted with a sulfanyl group and a 4-methylphenyl group. It is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-({3-[(4-methylphenyl)sulfanyl]propyl}sulfanyl)benzene typically involves the reaction of 4-methylthiophenol with 1-bromo-3-chloropropane under basic conditions to form 3-(4-methylphenylthio)propyl chloride. This intermediate is then reacted with 1-methyl-4-mercaptobenzene in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-({3-[(4-methylphenyl)sulfanyl]propyl}sulfanyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanyl derivatives.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
1-Methyl-4-({3-[(4-methylphenyl)sulfanyl]propyl}sulfanyl)benzene is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a model compound for studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-Methyl-4-({3-[(4-methylphenyl)sulfanyl]propyl}sulfanyl)benzene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes and receptors. The sulfanyl groups may play a role in modulating the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-[(4-methylphenyl)methyl]benzene: Similar in structure but lacks the sulfanyl groups, resulting in different chemical properties and reactivity.
1-Methyl-4-propylbenzene: Similar in structure but lacks the sulfanyl and 4-methylphenyl groups, leading to different applications and reactivity.
Uniqueness
1-Methyl-4-({3-[(4-methylphenyl)sulfanyl]propyl}sulfanyl)benzene is unique due to the presence of both sulfanyl and 4-methylphenyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-methyl-4-[3-(4-methylphenyl)sulfanylpropylsulfanyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20S2/c1-14-4-8-16(9-5-14)18-12-3-13-19-17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJOLFBSMMHNOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCSC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.